

DS18561882 stability issues in long-term experiments

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Compound of Interest

Compound Name: DS18561882

Cat. No.: B8095293

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Technical Support Center: MTHFD2i-ASC88

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the MTHFD2 inhibitor, MTHFD2i-ASC88, in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing MTHFD2i-ASC88?

For initial stock solutions, we recommend using anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM. Store the DMSO stock solution in small aliquots at -80°C to minimize freeze-thaw cycles. For preparing working solutions for cell culture experiments, dilute the DMSO stock in your cell culture medium to the final desired concentration immediately before use.

Q2: How stable is MTHFD2i-ASC88 in aqueous cell culture medium?

MTHFD2i-ASC88 is susceptible to hydrolysis in aqueous solutions over extended periods. We recommend preparing fresh working solutions from the DMSO stock for each experiment. For long-term experiments (greater than 24 hours), it is advisable to replace the medium with freshly prepared MTHFD2i-ASC88 solution every 24-48 hours to maintain a consistent effective concentration.

Q3: Is MTHFD2i-ASC88 sensitive to light?

Yes, MTHFD2i-ASC88 exhibits some photosensitivity. To prevent photodegradation, protect all solutions containing the inhibitor from direct light by using amber-colored tubes or by wrapping containers in aluminum foil. Perform experimental manipulations in a darkened room or under a cell culture hood with the light turned off whenever possible.

Q4: What are the optimal storage conditions for the lyophilized powder and stock solutions?

- **Lyophilized Powder:** Store the lyophilized powder of MTHFD2i-ASC88 at -20°C in a desiccated environment.
- **DMSO Stock Solutions:** Store at -80°C in tightly sealed, amber-colored vials. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues observed during long-term experiments with MTHFD2i-ASC88.

Problem	Possible Cause	Recommended Solution
Decreased efficacy of the inhibitor over time in a multi-day experiment.	1. Degradation in Aqueous Medium: The inhibitor may be degrading in the cell culture medium. 2. Adsorption to Plasticware: The compound may be adsorbing to the surface of cell culture plates or tubes.	1. Replenish the cell culture medium with freshly diluted inhibitor every 24-48 hours. 2. Use low-adsorption plasticware for your experiments.
Inconsistent results between experiments.	1. Inaccurate Pipetting: Inconsistent initial concentrations due to pipetting errors. 2. Variable Storage Conditions: Differences in the handling and storage of the compound. 3. Photosensitivity: Exposure to light during preparation or incubation.	1. Calibrate your pipettes regularly. Prepare a master mix of the working solution for each experiment to ensure consistency. 2. Strictly adhere to the recommended storage conditions. Keep a detailed log of stock solution preparation and handling. 3. Protect all solutions from light at all stages of the experiment.
Precipitation of the compound in the cell culture medium.	1. Low Solubility: The final concentration of the inhibitor in the aqueous medium exceeds its solubility limit. 2. Interaction with Serum Proteins: The compound may precipitate upon interaction with proteins in the fetal bovine serum (FBS).	1. Ensure the final DMSO concentration in the medium is below 0.1% to aid solubility. Perform a solubility test before your main experiment. 2. Reduce the serum concentration in your medium if experimentally feasible. Alternatively, prepare the inhibitor dilution in a serum-free medium first and then add it to the serum-containing medium.

Experimental Protocols

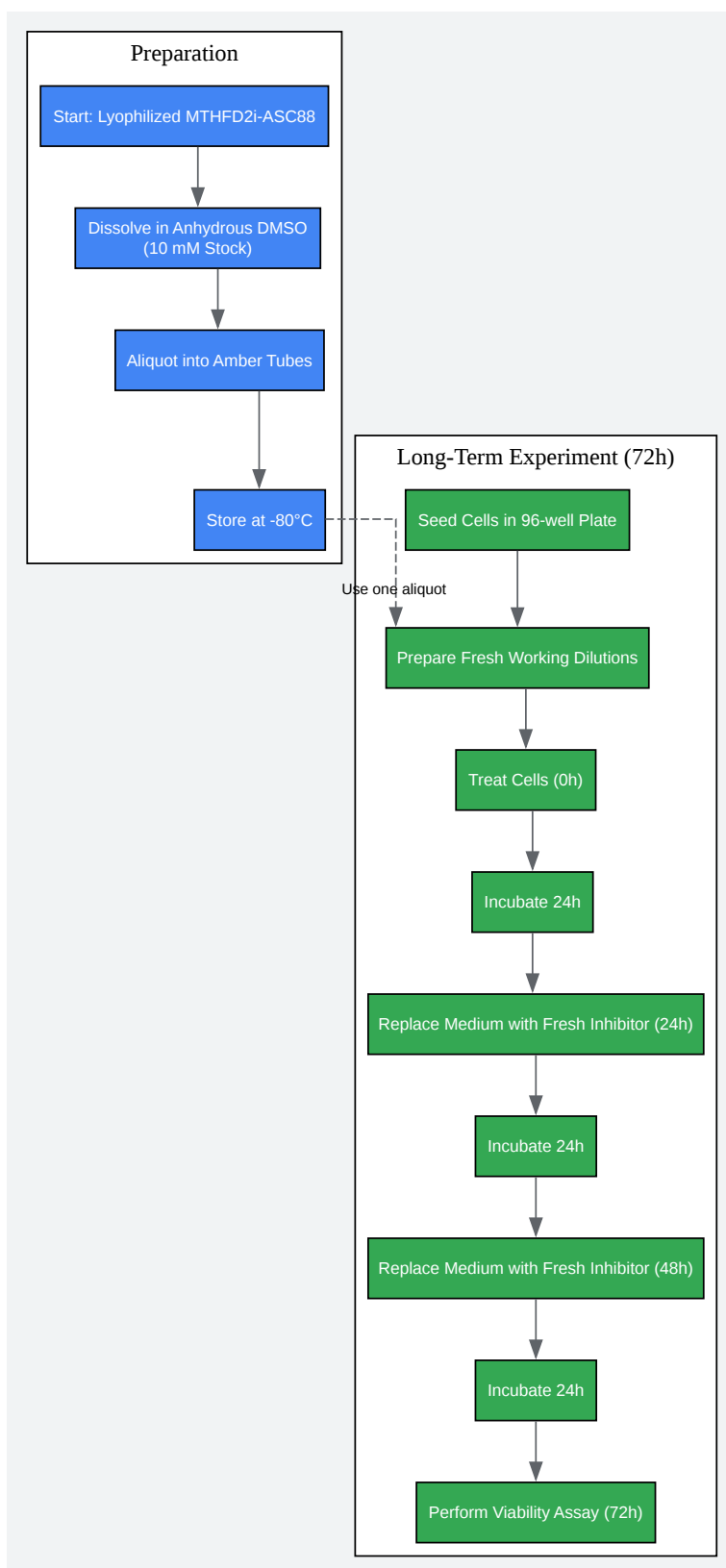
Protocol 1: Preparation of MTHFD2i-ASC88 Stock Solution

- Allow the lyophilized MTHFD2i-ASC88 powder to equilibrate to room temperature before opening the vial.
- Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
- Vortex the solution for 1-2 minutes until the powder is completely dissolved.
- Aliquot the stock solution into smaller volumes in amber-colored, tightly sealed tubes.
- Store the aliquots at -80°C.

Protocol 2: Long-Term Cell Viability Assay (72 hours)

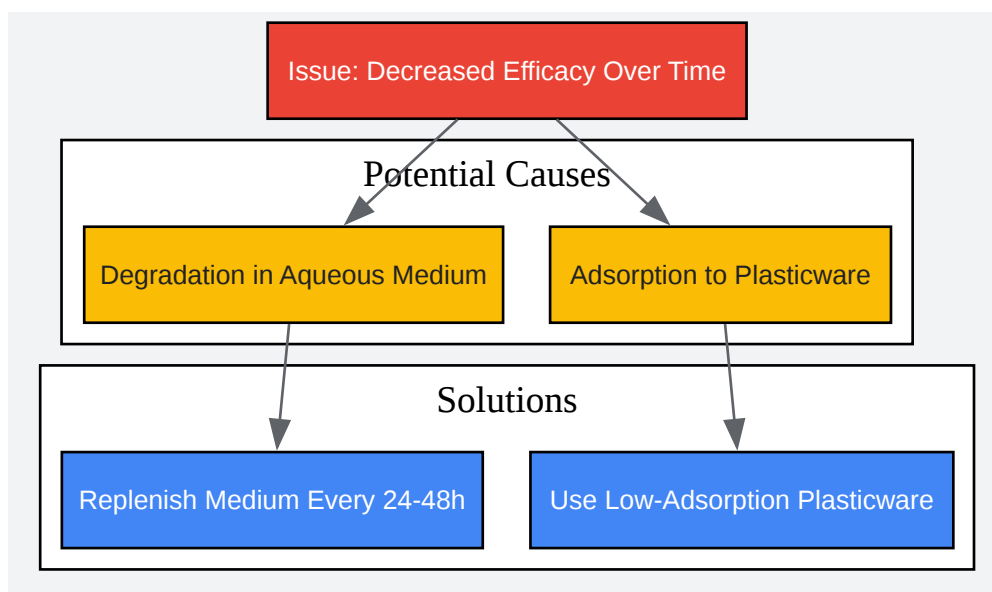
- Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
- Prepare a serial dilution of MTHFD2i-ASC88 in cell culture medium from the DMSO stock solution immediately before use. The final DMSO concentration should not exceed 0.1%.
- Remove the old medium from the cells and add the freshly prepared medium containing the inhibitor.
- Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
- At 24 hours and 48 hours, carefully remove the medium and replace it with freshly prepared medium containing the same concentrations of MTHFD2i-ASC88.
- At 72 hours, perform a cell viability assay (e.g., MTT, CellTiter-Glo).

Visualizations



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Caption: Workflow for the preparation and use of MTHFD2i-ASC88 in a long-term experiment.



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Caption: Troubleshooting logic for decreased inhibitor efficacy in long-term experiments.

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